1-Phenyl-1,2,3-butanetrione 2-oxime

Vue d'ensemble

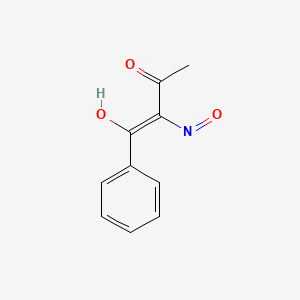

Description

1-Phenyl-1,2,3-butanetrione 2-oxime is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol. It is also known by its IUPAC name, (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione. This compound is characterized by its phenyl group attached to a butanetrione structure with an oxime functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3-butanetrione 2-oxime can be synthesized through the reaction of 1-phenylbutane-1,3-dione with hydroxylamine. The reaction typically involves heating the reactants in an acidic medium to facilitate the formation of the oxime group.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Reaction with Organophosphorus Compounds

1-Phenyl-1,2,3-butanetrione 2-oxime (PBO) serves as an autocatalytic detector in organophosphorus agent detection systems. When exposed to nerve agents like ethyl dimethylphosphoroamidocyanidate (GA) or isopropyl methylphosphonofluoridate (GB), PBO reacts to generate cyanide ions (CN⁻) through a multi-step mechanism :

Mechanism :

-

Organophosphorus agents hydrolyze in alkaline conditions to release CN⁻.

-

CN⁻ reacts with PBO to produce additional CN⁻ (autocatalytic cycle).

-

Excess CN⁻ reacts with signaling agents (e.g., o-dinitrobenzene and p-nitrobenzaldehyde) to yield a colorimetric signal .

Key Parameters :

| Reaction Condition | Value |

|---|---|

| Optimal pH | 8–10 |

| Detection Limit | 0.1 ppm (GA/GB) |

| Response Time | <60 s |

This reaction forms the basis of military-grade detection tubes, where PBO-impregnated silica gel matrices produce visible color changes upon agent exposure .

Metal-Mediated Reactions

PBO participates in metal-catalyzed transformations, particularly with palladium and copper complexes, enabling C–N and C–O bond formations :

Palladium-Catalyzed Allylation

In the presence of Pd(PPh₃)₄, PBO undergoes allylic substitution with allyl acetates to yield oxime ether derivatives :

Reaction :

| Condition | Value |

|---|---|

| Catalyst Loading | 6–8 mol% Pd |

| Solvent | THF or CH₂Cl₂ |

| Yield | 70–93% |

Copper-Mediated Arylation

Copper(I) catalysts facilitate the arylation of PBO with aryl halides, producing O-aryl oxime derivatives :

Reaction :

| Condition | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Base | K₂CO₃ |

| Temperature | 110°C (toluene) |

| Yield | 80–90% |

Stability and Reactivity Notes

Applications De Recherche Scientifique

Chemical Synthesis

Pharmaceutical and Agrochemical Synthesis

PBO serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, facilitating the production of complex molecules. For instance, PBO has been utilized in the synthesis of densely functionalized pyrroles through reactions with α-oximinoketones and dialkyl acetylene dicarboxylates under ionic liquid conditions, yielding high quantities with reduced reaction times .

Oxime Chemistry

PBO is classified as a diketo-oxime, which makes it highly reactive towards organophosphates. This reactivity is essential for developing compounds that can hydrolyze toxic phosphonates, making PBO valuable for detoxifying hazardous substances . The reaction mechanism involves the formation of an oxime phosphonate intermediate that can further decompose to yield detectable products such as cyanide ions, which can be monitored electrochemically .

Sensor Technology

Electrochemical Sensors

PBO has been integrated into electrochemical sensors designed for detecting organophosphate compounds (OPs), which are often used in pesticides and chemical warfare agents. These sensors operate by measuring the potential change resulting from the reaction between PBO and OPs, allowing for sensitive detection of these hazardous materials . The optimal pH for these sensors has been found to be around 10, where PBO exhibits the largest response to OPs like malathion .

Case Study: Organophosphate Detection

A notable study highlighted the use of PBO in an electrochemical sensor that demonstrated a detection limit of approximately 50 parts per billion (ppb) for OPs. The sensor's design allowed for rapid response times and high selectivity against false positives from other environmental substances . This capability is crucial for field applications where accurate identification of toxic agents is necessary.

Environmental Monitoring

Detection of Toxic Compounds

The ability of PBO to react with organophosphates extends its application into environmental monitoring. By utilizing its reactivity in sensor designs, researchers have developed methods to detect trace levels of harmful chemicals in air and water samples. This application is particularly relevant given the increasing concerns over pesticide runoff and chemical spills in ecosystems .

Summary Table of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Chemical Synthesis | Intermediate in pharmaceutical and agrochemical production | Facilitates complex molecule synthesis |

| Oxime Chemistry | Hydrolysis of toxic phosphonates | High reactivity with organophosphates |

| Electrochemical Sensors | Detection of organophosphate compounds | Sensitive detection; low detection limits |

| Environmental Monitoring | Identification of hazardous chemicals in environmental samples | Rapid response; high selectivity |

Mécanisme D'action

1-Phenyl-1,2,3-butanetrione 2-oxime is similar to other oxime-containing compounds, such as 2-hydroxyimino-1-phenylbutane-1,3-dione and 3-isonitrosobenzoylacetone. its unique structure and reactivity set it apart from these compounds. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Comparaison Avec Des Composés Similaires

2-hydroxyimino-1-phenylbutane-1,3-dione

3-isonitrosobenzoylacetone

1-phenylbutane-1,3-dione

2-hydroxyimino-1-phenyl-1,3-butanedione

This comprehensive overview provides a detailed understanding of 1-Phenyl-1,2,3-butanetrione 2-oxime, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-Phenyl-1,2,3-butanetrione 2-oxime (PBO) is a compound that has garnered attention due to its biological activities, particularly as an acetylcholinesterase (AChE) inhibitor and its applications in detecting organophosphorus compounds. This article explores the biological activity of PBO, including its mechanisms of action, potential applications, and relevant research findings.

PBO is classified as an oxime derivative with the chemical formula and a molecular weight of approximately 189.18 g/mol. Its structure includes a phenyl group attached to a butanetrione backbone, which plays a crucial role in its reactivity and biological interactions.

Acetylcholinesterase Inhibition

PBO acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This effect can lead to symptoms such as muscle spasms and paralysis if the inhibition is significant.

Research indicates that PBO mimics the active sites of AChE, allowing it to bind effectively and inhibit the enzyme's function. The mechanism involves the formation of a stable complex between PBO and AChE, blocking the enzyme's active site and preventing substrate access .

Applications in Detection

PBO has also been utilized in methods for detecting organophosphorus agents, which are often used as chemical warfare agents or pesticides. Its ability to reactivate inhibited AChE makes it valuable in sensor technologies designed to identify these hazardous substances.

Detection Methodology

A method developed for detecting organophosphorus compounds involves using PBO as part of a multicyclic catalytic system. In this system, PBO reacts with organophosphorus agents to produce cyanide ions, which can be detected colorimetrically. This detection method demonstrates high sensitivity and reliability, capable of identifying concentrations as low as 0.1 picograms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of PBO:

- Inhibition Studies : A study demonstrated that PBO effectively inhibited AChE activity in vitro, with IC50 values comparable to known inhibitors. The study emphasized the potential use of PBO in therapeutic contexts where modulation of cholinergic signaling is desired .

- Toxicity Assessment : Research involving biomimetic sensors indicated that PBO could replace traditional AChE in toxicity assays. This application showcases its potential for environmental monitoring and safety assessments regarding pesticide exposure .

- Electrochemical Detection : PBO has been integrated into electrochemical sensors that detect organophosphate compounds through changes in current response upon interaction with these agents. The rapid response time and specificity make it suitable for field applications .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity and applications of PBO compared to other oxime compounds:

| Compound | AChE Inhibition | Organophosphate Detection | Toxicity Sensor |

|---|---|---|---|

| This compound (PBO) | Yes | Yes | Yes |

| 1,3-Diphenyl-1,2,3-propanetrione 2-oxime | Moderate | Yes | No |

| Anti-pyruvic aldehyde 1-oxime | Low | No | No |

Propriétés

IUPAC Name |

(E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQCXGGBHYGWTG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C(C1=CC=CC=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6797-44-0 | |

| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-phenylbutane-1,2,3-trione 2-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isonitrosobenzoylacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48UDZ8JM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.